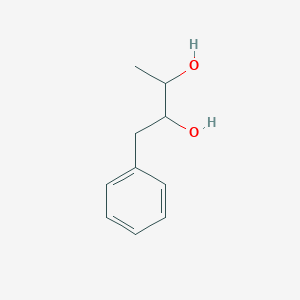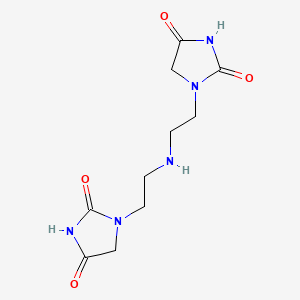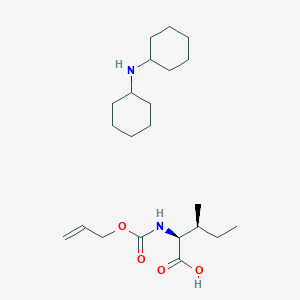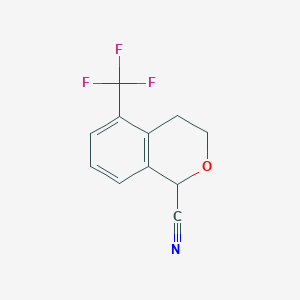
1-Phenylbutane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylbutane-2,3-diol is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol It is characterized by the presence of a phenyl group attached to a butane backbone with two hydroxyl groups at the 2nd and 3rd positions
Métodos De Preparación
1-Phenylbutane-2,3-diol can be synthesized through several methods. One common synthetic route involves the hydrolysis of epoxides. For instance, epoxides can be opened under neutral conditions with alcohols and thiols in the presence of a catalytic amount of erbium (III) triflate, affording the corresponding β-alkoxy alcohols and β-hydroxy sulfides in high yields . Another method involves the regio- and stereoselective cleavage of epoxides with water, alcohols, and acetic acid in the presence of catalytic amounts of decatungstocerate (IV) ion . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Phenylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols with different configurations.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenylbutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 1-Phenylbutane-2,3-diol exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound’s hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their function.
Comparación Con Compuestos Similares
1-Phenylbutane-2,3-diol can be compared with other similar compounds such as:
1-Phenylbutane-1,3-diol: This compound has hydroxyl groups at the 1st and 3rd positions, leading to different chemical properties and reactivity.
1-Phenylbutane-2,3-dione: With carbonyl groups instead of hydroxyl groups, this compound exhibits distinct chemical behavior and applications.
This compound (2R,3R): The stereochemistry of the hydroxyl groups can significantly impact the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific hydroxyl group positioning and the resulting chemical and biological properties.
Propiedades
Número CAS |
5381-89-5 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-phenylbutane-2,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
Clave InChI |
WHYBHJWYBIXOPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)

![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)

![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)



![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
